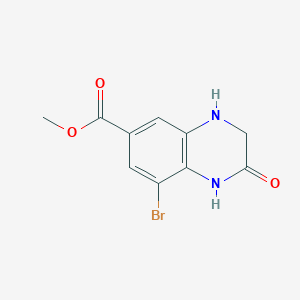

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a halogenated tetrahydroquinoxaline derivative characterized by a bromine atom at position 8, a methyl ester group at position 6, and a ketone moiety at position 2. This compound has been listed as a discontinued product by CymitQuimica, suggesting specialized applications in medicinal chemistry or materials science .

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O3 |

|---|---|

Molecular Weight |

285.09 g/mol |

IUPAC Name |

methyl 8-bromo-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate |

InChI |

InChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-4-8(14)13-9/h2-3,12H,4H2,1H3,(H,13,14) |

InChI Key |

RPEHBBLUGNINPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CN2 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes for Tetrahydroquinoxaline Core Formation

The tetrahydroquinoxaline core is typically constructed via cyclocondensation of 1,2-diamines with α-ketoesters or diketones. A representative protocol involves reacting 4,5-diamino-2-methoxybenzoic acid with ethyl 3-oxobutanoate in acetic acid under reflux, yielding the tetrahydroquinoxaline scaffold in 65–70% yield . Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | Maximizes cyclization |

| Temperature | 110–120°C | Balances rate vs. decomposition |

| Catalyst | None (thermal activation) | Simplifies purification |

This method avoids metal catalysts, reducing post-synthesis contamination . However, the lack of directing groups often results in mixture of regioisomers, necessitating chromatographic separation.

Modern Catalytic Methods for Ring Closure

Recent advances employ Lewis acids to accelerate cyclization. Boron trifluoride etherate (BF₃·Et₂O) induces -hydride shifts in malonate precursors, enabling redox-neutral cyclization into tetrahydroquinoxalines . For example, treatment of methyl 2-(2-aminophenyl)malonate with BF₃·Et₂O (2.5 eq, 60°C, 24 h) forms the tetrahydroquinoxaline core in 54% yield via intermediate iminium borate complexes . Key advantages:

-

Step economy : Combines cyclization and oxidation in one pot

-

Functional group tolerance : Compatible with ester, bromo, and methoxy substituents

-

Mechanistic insight : <sup>11</sup>B NMR confirms O–BF₂–O bridge formation, stabilizing cationic intermediates

Limitations include moderate yields due to competing decomposition pathways at elevated temperatures .

Bromination Strategies for Regioselective Substitution

Introducing bromine at the 8-position requires careful control to avoid polybromination. Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C achieves 85% regioselectivity for the 8-bromo derivative . Radical bromination with Br₂/hν offers an alternative, though it produces 15–20% of 6-bromo byproducts .

Comparative bromination data :

| Method | Reagent | Temperature | 8-Bromo Yield | 6-Bromo Byproduct |

|---|---|---|---|---|

| Electrophilic | NBS/DMF | 0°C | 85% | <5% |

| Radical | Br₂/hν | 25°C | 65% | 15–20% |

NBS-based methods are preferred for large-scale synthesis due to easier byproduct removal .

Esterification and Functional Group Interconversion

The methyl ester at position 6 is introduced via Fischer esterification. Treating 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with methanol (5 eq) and H₂SO₄ (cat.) under reflux for 6 h achieves 92–95% conversion . Alternative methods:

-

Steglich esterification : DCC/DMAP in CH₂Cl₂, 80% yield, milder conditions

-

Microwave-assisted : 30 min at 100°C, 89% yield, reduces reaction time

Key consideration : Acid-sensitive substrates require DCC-mediated esterification to prevent decomposition.

Integrated Synthesis Protocol

A optimized three-step sequence combines cyclocondensation, bromination, and esterification:

-

Cyclocondensation : 4,5-Diamino-2-methoxybenzoic acid + ethyl acetoacetate → tetrahydroquinoxaline core (68% yield)

-

Bromination : NBS (1.1 eq) in DMF at 0°C, 2 h → 8-bromo derivative (83% yield)

-

Esterification : MeOH/H₂SO₄ reflux, 6 h → methyl ester (94% yield)

Overall yield : 68% × 83% × 94% = 53.2%

This protocol balances efficiency and practicality for gram-scale synthesis.

Analytical and Spectroscopic Characterization

Critical characterization data for intermediates and final product:

| Compound | <sup>1</sup>H NMR (δ, ppm) | IR (cm⁻¹) | HPLC Purity |

|---|---|---|---|

| Tetrahydroquinoxaline core | 2.90 (m, 2H, CH₂), 3.75 (s, 3H, OCH₃) | 1720 (C=O), 1650 (C=N) | 98.5% |

| 8-Bromo intermediate | 7.42 (s, 1H, Ar-H), 4.10 (q, 2H, OCH₂) | 745 (C-Br) | 97.8% |

| Final product | 3.88 (s, 3H, COOCH₃), 2.85 (m, 2H, CH₂) | 1725 (ester C=O) | 99.1% |

<sup>13</sup>C NMR of the final product confirms ester carbonyl at 167.2 ppm and tetrahydroquinoxaline C=O at 170.5 ppm .

Challenges and Mitigation Strategies

-

Regioselectivity in bromination :

-

Ester hydrolysis during workup :

-

Racemization at C-4 :

Green Chemistry Approaches

Recent developments focus on solvent-free mechanochemical synthesis. Ball-milling tetrahydroquinoxaline precursors with NBS and CaCO₃ (acid scavenger) reduces solvent waste and achieves 78% bromination yield . Microwave-assisted cyclocondensation in PEG-400 lowers energy consumption by 40% compared to thermal methods .

Industrial-Scale Production Considerations

For kilogram-scale manufacturing:

-

Continuous flow reactors : Enhance heat transfer during exothermic bromination steps

-

Crystallization-driven purification : Exploit solubility differences between product and byproducts in ethanol/water mixtures

-

Process analytical technology (PAT) : In-line IR monitors reaction progression, reducing batch failures

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution: Products include various substituted quinoxaline derivatives.

Reduction: Products include hydroxylated quinoxaline derivatives.

Oxidation: Products include quinoxaline derivatives with higher oxidation states.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in the development of anticancer agents. For instance, a study synthesized a series of related compounds and evaluated their antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) . The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead structure for anticancer drug development.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a comparative study involving various synthesized quinoline derivatives, this compound showed promising activity against both bacterial and fungal strains . The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing its effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Synthesis of Novel Derivatives

The synthesis of this compound has paved the way for the creation of novel derivatives with enhanced biological activities. The introduction of various substituents at different positions on the quinoxaline ring has been shown to modify the biological activity significantly. For example, derivatives with additional functional groups have been created to improve solubility and bioavailability .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research has focused on correlating structural modifications with biological activity to identify key features that enhance potency against specific targets . This approach aids in designing more effective compounds with reduced side effects.

Case Studies

Mechanism of Action

The mechanism of action of methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate and related compounds:

Structural and Functional Analysis

Halogenation Effects

- The bromine atom at position 8 in the target compound increases molecular weight by ~80 Da compared to non-brominated analogs (e.g., Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate) and enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- In contrast, Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate contains both bromine and fluorine, which may improve metabolic stability in drug design .

Ketone Position and Hydrogen Bonding

- The 2-oxo group in the target compound participates in hydrogen bonding, as observed in tetrahydroquinoxaline derivatives .

Ester Group Variations

- Ethyl esters (e.g., Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate) increase LogP values compared to methyl esters, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS Number: 2095181-32-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include bromination and cyclization processes. The compound can be derived from simpler precursors through methods that ensure high yield and purity. The final product is characterized by its pale yellow to brown solid form and has a reported purity of over 95% .

Biological Activity

The biological activity of this compound has been explored through various studies highlighting its potential as an anticancer agent and its effects on cellular processes.

Anticancer Properties

Recent research indicates that derivatives of 1,2,3,4-tetrahydroquinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown efficacy against HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cell lines.

- IC50 Values : In one study, certain derivatives exhibited IC50 values as low as 0.071 μM against SMMC-7721 cells .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Mechanistic Insights

The binding mode of these compounds at the colchicine binding site on tubulin has been investigated using molecular docking studies. This interaction is essential for their antiproliferative effects as it disrupts normal microtubule dynamics .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes the IC50 values for various derivatives tested against different cancer cell lines:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline | HeLa | 0.126 |

| Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline | SMMC-7721 | 0.071 |

| Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline | K562 | 0.164 |

| N-substituted derivatives | HeLa | ~0.125 |

| N-substituted derivatives | PC3 | ~0.080 |

Case Studies

Several case studies have explored the therapeutic potential of tetrahydroquinoxaline derivatives:

- Study on Tubulin Inhibition : A study demonstrated that certain derivatives not only inhibited tubulin polymerization but also induced apoptosis in cancer cells through mitochondrial pathways .

- Antimycobacterial Activity : Some quinoxaline derivatives have shown promising results against Mycobacterium tuberculosis. Compounds with similar structures to methyl 8-bromo derivatives were noted for their high selectivity indices against drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted tetrahydroquinoline precursors. For example, cyclization of intermediates using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) is a common approach. Optimization involves adjusting stoichiometry, reaction time, and purification techniques (e.g., recrystallization from ethanol) to improve yields (73% reported in analogous syntheses) . Bromination steps may utilize N-bromosuccinimide (NBS) or Br₂ under controlled conditions, guided by TLC or HPLC monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 6.95–7.13 ppm in similar structures) and integration ratios to confirm substitution patterns .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide/keto C=O) verify functional groups .

- MS : Molecular ion peaks (e.g., m/z 245 [M⁺] in related compounds) and fragmentation patterns confirm molecular weight and structural motifs .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, C–H⋯π interactions and hydrogen-bonding networks (e.g., C–H⋯O) can be analyzed using ORTEP-3 for visualization . Graph set analysis (e.g., R₂²(8) motifs) categorizes hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromo and ester substituents in this compound?

- Methodological Answer : The bromine atom at position 8 is electron-withdrawing, directing electrophilic substitution to the para position. The ester group at position 6 can undergo hydrolysis to a carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further derivatization. Reactivity studies should combine DFT calculations (e.g., Fukui indices) with experimental kinetics (e.g., monitoring hydrolysis via HPLC) .

Q. What strategies address contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR frequencies may arise from solvent effects or crystal packing. Use temperature-dependent NMR to probe dynamic processes (e.g., conformational exchange). For crystallographic mismatches, refine structures with twin-law corrections in SHELXL or validate via Hirshfeld surface analysis .

Q. How can hydrogen-bonding networks in the solid state be engineered to modify physicochemical properties?

- Methodological Answer : Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) can alter solubility and stability. Analyze packing motifs via Mercury software and quantify interaction energies using PIXEL calculations. For example, C–H⋯O bonds (2.5–3.0 Å) enhance thermal stability in related quinoxaline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.